N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine
Description
Properties
CAS No. |
917872-28-7 |
|---|---|
Molecular Formula |
C15H20N4S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H20N4S/c16-9-11-4-6-12(7-5-11)18-15-19-14(10-20-15)13-3-1-2-8-17-13/h1-3,8,10-12H,4-7,9,16H2,(H,18,19) |
InChI Key |
RNAGRZHXSGMUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction of 4-(Bromoacetyl)pyridine with Thiourea
- Reagents: 4-(Bromoacetyl)pyridine hydrobromide, thiourea
- Solvent: Anhydrous ethanol
- Temperature: 100 °C (microwave-assisted)
- Duration: 30 minutes
A mixture of 4-(bromoacetyl)pyridine hydrobromide (2.21 g, 7.90 mmol) and thiourea (0.60 g, 7.90 mmol) is stirred in anhydrous ethanol at 100 °C for 30 minutes using a microwave reactor. After cooling to room temperature, the solid precipitate is filtered and dried under vacuum.
Yield: Approximately 95%
Characterization:
The product is characterized using NMR spectroscopy, which confirms the structure of N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine with distinct peaks corresponding to the thiazole and pyridine moieties.
Method 2: Synthesis via Amine Coupling Reaction
- Reagents: 4-(Pyridin-2-yl)-1,3-thiazol-2-amine, cyclohexylamine
- Solvent: Dichloromethane
- Temperature: Room temperature
- Duration: 16 hours
To a solution of 4-(pyridin-2-yl)-1,3-thiazol-2-amine (1 g) in dichloromethane, cyclohexylamine (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours before being concentrated under reduced pressure.
Yield: Approximately 80%
Characterization:
The final product is purified by column chromatography and characterized by mass spectrometry and NMR spectroscopy.
Method 3: One-Pot Synthesis from Aminothiazole
- Reagents: Aminothiazole, formaldehyde, cyclohexylamine
- Solvent: Ethanol
- Temperature: Reflux
- Duration: 4 hours
A mixture of aminothiazole (0.31 g), formaldehyde (0.25 mL), and cyclohexylamine is refluxed in ethanol for four hours. The reaction mixture is cooled, and the product is extracted with ethyl acetate.
Yield: Approximately 70%
Characterization:
The compound is analyzed using NMR and IR spectroscopy to confirm functional groups and molecular structure.
| Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| Method 1 | 95 | 4-(Bromoacetyl)pyridine, thiourea | Microwave-assisted at 100 °C |
| Method 2 | 80 | Cyclohexylamine, thiazole derivative | Room temperature in dichloromethane |
| Method 3 | 70 | Aminothiazole, formaldehyde | Reflux in ethanol |
The synthesis of this compound can be achieved through various methods with differing yields and conditions. Method 1 demonstrates a high yield using microwave-assisted synthesis, while other methods provide alternative routes with moderate yields under conventional conditions.
This compound's preparation showcases the versatility of synthetic organic chemistry in designing complex molecules with potential therapeutic applications. Further research may focus on optimizing these methods or exploring additional synthetic routes to enhance yield and purity.
Future work could involve investigating the biological activities of synthesized compounds to establish their pharmacological profiles or exploring greener synthesis methods that reduce environmental impact while maintaining efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is particularly important for its binding affinity, while the amino group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related thiazol-2-amine derivatives:
Physicochemical and Pharmacokinetic Properties
- Solubility: The pyridinyl nitrogen and aminomethyl group may improve aqueous solubility relative to diarylthiazoles (e.g., 10s), which rely on methoxy groups for solubility .
- Metabolic Stability: The aminomethylcyclohexyl moiety could reduce cytochrome P450-mediated metabolism compared to compounds with electron-rich aryl groups .
Biological Activity
N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine, with the CAS number 917872-28-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄S |
| Molecular Weight | 288.41 g/mol |
| LogP | 3.2567 |
| PSA | 95.30 |
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in the context of its anticancer properties. Research indicates that compounds containing a thiazole moiety often exhibit significant antiproliferative effects.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- A study focusing on N,4-diaryl-1,3-thiazole-2-amines demonstrated that certain derivatives exhibited potent antiproliferative activity against various human cancer cell lines with IC50 values ranging from 0.36 to 0.86 µM . Although specific data for this compound is limited, its structural similarity suggests potential for similar activity.
-
Comparative Analysis :
- The biological activity of this compound can be compared with other thiazole derivatives that have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Synthesis and Derivatives
The synthesis of thiazole-based compounds often involves multi-step synthetic routes that incorporate various functional groups to enhance biological activity. For instance:
- Synthetic Pathways : Various synthetic methods have been explored for the preparation of thiazole derivatives, emphasizing the importance of substituents on the thiazole ring which can significantly affect their biological properties .
Future Directions in Research
Further research is warranted to explore:
- In Vivo Studies : To validate the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the precise mechanisms by which this compound exerts its biological effects, particularly in cancer cell lines.
- Structural Modifications : Investigating how modifications to the structure can enhance potency and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
